Cas no 1602039-75-7 (3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene)
![3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene structure](https://ja.kuujia.com/scimg/cas/1602039-75-7x500.png)
3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene 化学的及び物理的性質
名前と識別子
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- EN300-676157
- 1602039-75-7
- 3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene
- 3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene
-
- インチ: 1S/C10H13BrS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h3-5,7H,1,6,8H2,2H3
- InChIKey: DVTGCVPWVVYKSO-UHFFFAOYSA-N
- ほほえんだ: BrCC(C=C)(C)CC1=CSC=C1
計算された属性
- せいみつぶんしりょう: 243.99213g/mol
- どういたいしつりょう: 243.99213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676157-0.25g |
3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene |
1602039-75-7 | 0.25g |
$1249.0 | 2023-05-26 | ||
Enamine | EN300-676157-5.0g |
3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene |
1602039-75-7 | 5g |
$3935.0 | 2023-05-26 | ||
Enamine | EN300-676157-2.5g |
3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene |
1602039-75-7 | 2.5g |
$2660.0 | 2023-05-26 | ||
Enamine | EN300-676157-0.1g |
3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene |
1602039-75-7 | 0.1g |
$1195.0 | 2023-05-26 | ||
Enamine | EN300-676157-0.5g |
3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene |
1602039-75-7 | 0.5g |
$1302.0 | 2023-05-26 | ||
Enamine | EN300-676157-1.0g |
3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene |
1602039-75-7 | 1g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-676157-10.0g |
3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene |
1602039-75-7 | 10g |
$5837.0 | 2023-05-26 | ||
Enamine | EN300-676157-0.05g |
3-[2-(bromomethyl)-2-methylbut-3-en-1-yl]thiophene |
1602039-75-7 | 0.05g |
$1140.0 | 2023-05-26 |
3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiopheneに関する追加情報
3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene: A Comprehensive Overview
The compound 3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene, with CAS No. 1602039-75-7, is a unique organic molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The thiophene moiety is substituted at the 3-position with a 2-(bromomethyl)-2-methylbut-3-en-1-yl group, which introduces interesting electronic and structural properties to the molecule.
The structure of 3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene can be analyzed in detail. The thiophene ring itself is a planar structure with alternating single and double bonds, contributing to its aromaticity. The substituent at the 3-position is a branched alkyl chain that includes a bromomethyl group and a methyl group attached to the same carbon atom. This branching introduces steric effects, which can influence the molecule's reactivity and solubility properties. Additionally, the presence of a double bond in the substituent (but-3-en) adds another layer of complexity to the molecule's electronic structure.
Recent studies have explored the potential applications of thiophene derivatives like 3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene in various fields. One area of interest is their use in organic electronics, where thiophene-based materials are known for their semiconducting properties. Researchers have investigated how substituents on the thiophene ring can modulate these properties, making them suitable for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The bromomethyl group in this compound has been shown to enhance electron transport properties due to its electron-withdrawing nature.
Another area of research focuses on the synthesis and modification of thiophene derivatives for drug delivery systems. The bromomethyl group in 3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene can act as a reactive site for further functionalization, enabling the attachment of bioactive molecules or targeting ligands. This makes the compound a promising candidate for developing targeted drug delivery systems with enhanced bioavailability and reduced side effects.
The synthesis of 3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene typically involves multi-step organic reactions. One common approach is through alkylation reactions where bromomethane is introduced onto a pre-synthesized thiophene derivative. The reaction conditions, such as temperature and solvent choice, play a critical role in ensuring high yields and purity of the final product. Recent advancements in catalytic methods have also enabled more efficient syntheses, reducing production costs and environmental impact.
In terms of physical properties, 3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene exhibits moderate solubility in common organic solvents like dichloromethane and chloroform due to its polar substituents. Its melting point and boiling point are typical for small organic molecules of this size, making it suitable for various laboratory-scale applications. Spectroscopic techniques such as UV-vis spectroscopy and nuclear magnetic resonance (NMR) have been employed to characterize this compound, providing insights into its electronic transitions and molecular structure.
From an environmental perspective, understanding the degradation pathways of compounds like 3-[2-(Bromomethyl)-2-methylbut-3-en-1-yl]thiophene is crucial for assessing their ecological impact. Recent studies have shown that under certain conditions, such as exposure to UV light or microbial activity, this compound can undergo degradation through mechanisms like photooxidation or biodegradation. These findings are important for designing sustainable chemical processes that minimize environmental footprint.
In conclusion, 3-[2-(Bromomethyl)-2-methylbut-3-en-1-y]lthiophene (CAS No. 1602039757) is a versatile compound with potential applications in electronics, drug delivery, and materials science. Its unique structure and reactivity make it an interesting subject for further research and development.
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